molecular formula C15H16N2O2 B14446744 Methyl {4-[(4-aminophenyl)methyl]phenyl}carbamate CAS No. 76697-36-4

Methyl {4-[(4-aminophenyl)methyl]phenyl}carbamate

Cat. No.: B14446744
CAS No.: 76697-36-4
M. Wt: 256.30 g/mol
InChI Key: BOEBDWJHSTZCLS-UHFFFAOYSA-N
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Description

Methyl {4-[(4-aminophenyl)methyl]phenyl}carbamate is an organic compound that belongs to the class of carbamates It is characterized by the presence of a carbamate group (-NHCOO-) attached to a methyl group and a phenyl ring substituted with an aminophenylmethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl {4-[(4-aminophenyl)methyl]phenyl}carbamate typically involves the reaction of 4-aminobenzyl alcohol with methyl chloroformate in the presence of a base such as triethylamine. The reaction proceeds through the formation of an intermediate carbamate ester, which is then purified to obtain the desired product. The reaction conditions usually involve refluxing the reactants in an organic solvent such as dichloromethane or toluene .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This method allows for better control of reaction parameters, such as temperature and pressure, leading to higher yields and purity of the final product. The use of solid catalysts, such as iron-chrome catalysts, can also enhance the efficiency of the carbamoylation process .

Chemical Reactions Analysis

Types of Reactions

Methyl {4-[(4-aminophenyl)methyl]phenyl}carbamate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include substituted carbamates, aminophenyl derivatives, and quinones, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

Methyl {4-[(4-aminophenyl)methyl]phenyl}carbamate has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: It is investigated for its potential use in drug development, particularly as a prodrug that can be activated in specific biological environments.

    Industry: The compound is used in the production of polymers and as a stabilizer in certain industrial processes.

Mechanism of Action

The mechanism of action of Methyl {4-[(4-aminophenyl)methyl]phenyl}carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The carbamate group can form covalent bonds with active sites of enzymes, leading to inhibition or activation of their functions. The compound may also interact with cellular pathways involved in signal transduction, affecting various biological processes .

Comparison with Similar Compounds

Similar Compounds

    Methyl N-phenyl carbamate: Similar structure but lacks the aminophenylmethyl group.

    Methyl N-methyl-N-phenyl carbamate: Contains an additional methyl group on the nitrogen atom.

    Methyl 4-aminobenzoate: Similar structure but lacks the carbamate group.

Uniqueness

Methyl {4-[(4-aminophenyl)methyl]phenyl}carbamate is unique due to the presence of both the carbamate and aminophenylmethyl groups, which confer specific chemical reactivity and biological activity. This combination of functional groups makes it a versatile compound for various applications in research and industry .

Properties

CAS No.

76697-36-4

Molecular Formula

C15H16N2O2

Molecular Weight

256.30 g/mol

IUPAC Name

methyl N-[4-[(4-aminophenyl)methyl]phenyl]carbamate

InChI

InChI=1S/C15H16N2O2/c1-19-15(18)17-14-8-4-12(5-9-14)10-11-2-6-13(16)7-3-11/h2-9H,10,16H2,1H3,(H,17,18)

InChI Key

BOEBDWJHSTZCLS-UHFFFAOYSA-N

Canonical SMILES

COC(=O)NC1=CC=C(C=C1)CC2=CC=C(C=C2)N

Origin of Product

United States

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